molecular formula C18H12ClN3 B1354239 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine CAS No. 873913-87-2

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine

Cat. No.: B1354239
CAS No.: 873913-87-2
M. Wt: 305.8 g/mol
InChI Key: WOPARXSWYJDAQV-UHFFFAOYSA-N
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Description

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of a pyridazine ring fused with an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diphenylimidazo[1,2-b]pyridazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-b]pyridazine: Similar in structure but lacks the diphenyl groups.

    3-Nitroimidazo[1,2-b]pyridazine: Contains a nitro group instead of a chlorine atom.

    2,3-Diphenylimidazo[1,2-b]pyridazine: Lacks the chlorine atom at the 6-position

Uniqueness

6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and diphenyl groups, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications .

Properties

IUPAC Name

6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-15-11-12-16-20-17(13-7-3-1-4-8-13)18(22(16)21-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPARXSWYJDAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467777
Record name 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873913-87-2
Record name 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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